Cinnarizine-d8

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

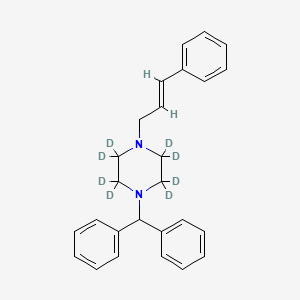

1-benzhydryl-2,2,3,3,5,5,6,6-octadeuterio-4-[(E)-3-phenylprop-2-enyl]piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N2/c1-4-11-23(12-5-1)13-10-18-27-19-21-28(22-20-27)26(24-14-6-2-7-15-24)25-16-8-3-9-17-25/h1-17,26H,18-22H2/b13-10+/i19D2,20D2,21D2,22D2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DERZBLKQOCDDDZ-RVEWZOGKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1C/C=C/C2=CC=CC=C2)([2H])[2H])([2H])[2H])C(C3=CC=CC=C3)C4=CC=CC=C4)([2H])[2H])[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Cinnarizine-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Cinnarizine-d8, a deuterated analogue of the antihistamine and calcium channel blocker, Cinnarizine. The inclusion of deuterium isotopes in drug molecules is a valuable strategy in drug discovery and development, primarily for modifying pharmacokinetic properties through the kinetic isotope effect. This document outlines a detailed synthetic protocol, presents key quantitative data, and illustrates the experimental workflow.

Synthetic Strategy

The synthesis of this compound (1-benzhydryl-2,2,3,3,5,5,6,6-octadeuterio-4-[(E)-3-phenylprop-2-enyl]piperazine) is achieved through a two-step process. The core of the isotopic labeling strategy involves the use of a commercially available deuterated starting material, Piperazine-d8. This is followed by a sequential N-alkylation to introduce the diphenylmethyl and cinnamyl moieties.

The general synthetic approach is based on established methods for the synthesis of Cinnarizine and its analogues.[][2][3] The key steps are:

-

Synthesis of 1-(Diphenylmethyl)piperazine-d8: This intermediate is prepared by the reaction of Piperazine-2,2,3,3,5,5,6,6-d8 with a diphenylmethyl halide.

-

Synthesis of this compound: The final product is obtained by the N-alkylation of 1-(Diphenylmethyl)piperazine-d8 with a cinnamyl halide.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Piperazine-2,2,3,3,5,5,6,6-d8 is commercially available from various suppliers.[4] Reactions should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Step 1: Synthesis of 1-(Diphenylmethyl)piperazine-d8

This procedure is adapted from the synthesis of the non-deuterated analogue.[5]

Procedure:

-

To a stirred solution of Piperazine-2,2,3,3,5,5,6,6-d8 (1.0 eq) in a suitable solvent such as toluene or acetonitrile, add a base such as potassium carbonate or triethylamine (2.5 eq).

-

Add diphenylmethyl bromide (1.0-1.2 eq) dropwise to the suspension at room temperature.

-

Heat the reaction mixture to reflux (80-110 °C, depending on the solvent) and maintain for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford 1-(diphenylmethyl)piperazine-d8 as a solid.

Step 2: Synthesis of this compound

This procedure is based on general methods for the N-alkylation of piperazines.[2][3]

Procedure:

-

Dissolve 1-(diphenylmethyl)piperazine-d8 (1.0 eq) in a suitable solvent such as acetone or N,N-dimethylformamide (DMF).

-

Add a base, for instance, anhydrous sodium carbonate or potassium carbonate (2.0 eq).

-

To this mixture, add cinnamyl chloride (1.0-1.2 eq) portion-wise at room temperature.

-

Heat the reaction mixture to 60-80 °C and stir for 8-12 hours, monitoring the reaction progress by TLC/LC-MS.

-

After completion, cool the reaction mixture and pour it into cold water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield this compound.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound. The data is based on typical yields for analogous non-deuterated reactions and reported purity for commercially available this compound.[6]

| Parameter | Value | Reference |

| Molecular Formula | C₂₆H₂₀D₈N₂ | [7][8] |

| Molecular Weight | 376.56 g/mol | [7] |

| CAS Number | 1185242-27-6 | [7] |

| Typical Yield (Step 1) | 70-85% | Estimated |

| Typical Yield (Step 2) | 65-80% | Estimated |

| Overall Yield | 45-68% | Estimated |

| Isotopic Purity | >98% atom D | [] |

| Chemical Purity (HPLC) | >95% | [6] |

Visualization of the Synthesis Workflow

The following diagram illustrates the synthetic workflow for this compound.

Caption: Synthetic workflow for this compound.

Characterization

The final product, this compound, should be characterized using standard analytical techniques to confirm its identity, purity, and isotopic enrichment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy will show the absence of signals corresponding to the piperazine protons, confirming deuteration. ¹³C and ²H NMR will further confirm the structure and the location of the deuterium atoms.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight of this compound (m/z [M+H]⁺ ≈ 377.28).[8] LC-MS/MS can be used for further structural confirmation and quantification.[2]

Conclusion

This technical guide provides a detailed protocol for the synthesis of this compound. The described method is robust and relies on a commercially available deuterated starting material, making it accessible for researchers in various fields. The successful synthesis and characterization of this compound will enable further studies into its pharmacokinetic profile and potential therapeutic applications.

References

- 2. ijpsr.com [ijpsr.com]

- 3. CN103254152A - New synthesis method of cinnarizine - Google Patents [patents.google.com]

- 4. Piperazine-2,2,3,3,5,5,6,6-d8 | LGC Standards [lgcstandards.com]

- 5. prepchem.com [prepchem.com]

- 6. sussex-research.com [sussex-research.com]

- 7. scbt.com [scbt.com]

- 8. This compound | C26H28N2 | CID 45038684 - PubChem [pubchem.ncbi.nlm.nih.gov]

Cinnarizine-d8: A Technical Guide for Researchers

An In-depth Examination of its Physicochemical Properties, Mechanism of Action, and Relevant Experimental Protocols

This technical guide provides a comprehensive overview of Cinnarizine-d8, a deuterated analog of the versatile drug Cinnarizine. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, multifaceted mechanism of action, and key experimental methodologies.

Core Physicochemical Data

This compound is a valuable tool in pharmacokinetic and metabolic studies, where its distinct mass allows for differentiation from its non-deuterated counterpart.

| Property | Value | Reference |

| CAS Number | 1185242-27-6 | [1][2] |

| Molecular Formula | C₂₆H₂₀D₈N₂ | [1][2] |

| Molecular Weight | 376.56 g/mol | [3][4] |

| Alternate CAS (free base) | 1185242-27-6 | [5] |

| Synonyms | 1-benzhydryl-2,2,3,3,5,5,6,6-octadeuterio-4-[(E)-3-phenylprop-2-enyl]piperazine, Cinnarizine D8 | [1][6] |

Mechanism of Action

Cinnarizine exhibits a complex pharmacological profile, acting on multiple molecular targets to produce its therapeutic effects. Its mechanism is primarily attributed to its activity as a calcium channel blocker, a histamine H1 receptor antagonist, and a dopamine D2 receptor antagonist.[7][8]

Calcium Channel Blockade

Cinnarizine functions as a selective antagonist of T-type and L-type voltage-gated calcium channels.[8] By inhibiting the influx of calcium into cells, particularly in vascular smooth muscle and vestibular hair cells, it leads to vasodilation and a reduction in the excitability of the vestibular system.[7][9] This action is central to its efficacy in treating vertigo and motion sickness.

Histamine H1 Receptor Antagonism

As a first-generation antihistamine, Cinnarizine competitively binds to H1 receptors in the brain, which contributes to its antiemetic and sedative properties.[10] This antagonism helps to alleviate the symptoms of motion sickness.

Dopamine D2 Receptor Antagonism

Cinnarizine also demonstrates binding to dopamine D2 receptors, an action that may contribute to its side effect profile, including the potential for drug-induced parkinsonism.[8][9]

Signaling Pathways

The diverse pharmacological effects of Cinnarizine are a result of its interaction with distinct signaling cascades.

Experimental Protocols

In Vitro Dissolution Testing of Cinnarizine Tablets

This protocol outlines a standard in vitro dissolution test for Cinnarizine tablets, which is crucial for quality control and formulation development.

Methodology:

-

Apparatus: USP Dissolution Apparatus II (Paddle).[11]

-

Dissolution Medium: 900 mL of hydrochloric acid buffer pH 2.0.[11]

-

Temperature: 37 ± 0.5°C.[11]

-

Paddle Speed: 50 rpm.[11]

-

Procedure:

-

Place one Cinnarizine tablet in each dissolution vessel.

-

Start the apparatus.

-

Withdraw aliquots (e.g., 5 mL) at specified time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes).

-

Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.

-

Filter the samples.

-

Analyze the concentration of Cinnarizine in the samples using a UV-Vis spectrophotometer at a wavelength of 253 nm.[11]

-

Calculate the cumulative percentage of drug released at each time point.

-

Histamine H1 Receptor Binding Assay

This radioligand binding assay is a fundamental method to determine the affinity of Cinnarizine for the histamine H1 receptor.

Methodology:

-

Materials:

-

Membrane preparations from cells expressing the human histamine H1 receptor.

-

Radioligand: [³H]mepyramine.[12]

-

Non-specific binding control: Mianserin or another suitable H1 antagonist.

-

Assay buffer.

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubate the membrane preparation with varying concentrations of [³H]mepyramine in the presence (for non-specific binding) and absence (for total binding) of a high concentration of a competing non-labeled ligand.

-

To determine the inhibitory constant (Ki) of Cinnarizine, incubate the membranes with a fixed concentration of [³H]mepyramine and varying concentrations of Cinnarizine.

-

After incubation to equilibrium, rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using appropriate software to determine the dissociation constant (Kd) of the radioligand and the Ki of Cinnarizine.[13]

-

In Vivo Pharmacokinetic Study in Rabbits

This protocol provides a framework for evaluating the pharmacokinetic profile of Cinnarizine in a rabbit model.

Methodology:

-

Animals: Healthy adult rabbits.

-

Drug Administration: Administer a defined dose of Cinnarizine (e.g., in a transfersomal gel formulation for aural delivery or as an oral tablet).[14][15]

-

Blood Sampling: Collect blood samples from the marginal ear vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration.

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

Sample Analysis:

-

Extract Cinnarizine from the plasma samples.

-

Quantify the concentration of Cinnarizine in the plasma samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[14]

-

-

Pharmacokinetic Analysis:

-

Plot the plasma concentration of Cinnarizine versus time.

-

Calculate key pharmacokinetic parameters, including:

-

Maximum plasma concentration (Cmax)

-

Time to reach maximum plasma concentration (Tmax)

-

Area under the plasma concentration-time curve (AUC)

-

Elimination half-life (t½)

-

-

Conclusion

This compound is an essential tool for detailed pharmacokinetic and metabolic investigations of Cinnarizine. A thorough understanding of its physicochemical properties and its complex mechanism of action, involving the blockade of calcium channels and antagonism of histamine H1 and dopamine D2 receptors, is critical for its effective use in research. The experimental protocols provided in this guide offer a solid foundation for conducting in vitro and in vivo studies to further elucidate the pharmacological profile of this important molecule.

References

- 1. Cinnarizine D8 | CAS#:1185242-27-6 | Chemsrc [chemsrc.com]

- 2. axios-research.com [axios-research.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. scbt.com [scbt.com]

- 5. sussex-research.com [sussex-research.com]

- 6. This compound | C26H28N2 | CID 45038684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Cinnarizine? [synapse.patsnap.com]

- 8. Cinnarizine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 9. Cinnarizine - Wikipedia [en.wikipedia.org]

- 10. About cinnarizine - NHS [nhs.uk]

- 11. rjptonline.org [rjptonline.org]

- 12. pubcompare.ai [pubcompare.ai]

- 13. Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Formulation and Characterization of Cinnarizine Targeted Aural Transfersomal Gel for Vertigo Treatment: A Pharmacokinetic Study on Rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Formulation and Characterization of Cinnarizine Targeted Aural Transfersomal Gel for Vertigo Treatment: A Pharmacokinetic Study on Rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Isotopic Landscape: A Technical Guide to Cinnarizine and Cinnarizine-d8

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core structural differences between the antihistamine and calcium channel blocker Cinnarizine and its deuterated analogue, Cinnarizine-d8. This document provides a comparative analysis of their physicochemical properties, outlines a representative experimental protocol for the synthesis of this compound, and visually illustrates their structural distinctions.

Core Structural Differences and Physicochemical Properties

Cinnarizine is a well-established pharmaceutical agent used for the management of vertigo, motion sickness, and other vestibular disorders.[1] this compound is a stable, isotopically labeled version of Cinnarizine, primarily utilized as an internal standard for the quantification of Cinnarizine in bioanalytical studies.[2][3] The fundamental structural difference lies in the substitution of eight hydrogen atoms with deuterium atoms on the piperazine ring of the Cinnarizine molecule.[4] This isotopic substitution results in a quantifiable difference in their molecular weights and mass, as detailed in the comparative data table below.

| Property | Cinnarizine | This compound |

| Molecular Formula | C₂₆H₂₈N₂[5][6] | C₂₆H₂₀D₈N₂[7] |

| Molecular Weight | 368.51 g/mol [5] | 376.56 g/mol [7] |

| Monoisotopic Mass | 368.225248902 Da[6] | 376.275462869 Da[4] |

Table 1: Comparative Physicochemical Data of Cinnarizine and this compound

The replacement of protium (¹H) with deuterium (²H or D) creates a heavier, more stable molecule. This difference in mass is readily detectable by mass spectrometry, making this compound an ideal internal standard for pharmacokinetic and metabolic studies of Cinnarizine.

Experimental Protocols: Synthesis of this compound

While specific, detailed proprietary methods for the synthesis of this compound are not publicly available, a representative experimental protocol can be extrapolated from established synthesis routes for Cinnarizine and general methods for deuterating piperazine derivatives. The synthesis of Cinnarizine typically involves the N-alkylation of 1-(diphenylmethyl)piperazine with cinnamyl chloride.[8][9] To produce this compound, a deuterated piperazine precursor, piperazine-d8, would be utilized.

A Representative Two-Step Synthesis of this compound:

Step 1: Synthesis of 1-(Diphenylmethyl)piperazine-d8

A common method for the deuteration of piperazine rings involves the reduction of a suitable precursor with a deuterium source, such as lithium aluminum deuteride (LiAlD₄).

-

Materials: Piperazine-2,3,5,6-tetrone, Lithium aluminum deuteride (LiAlD₄), anhydrous tetrahydrofuran (THF), Diphenylmethyl chloride, Triethylamine, Dichloromethane (DCM).

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), a suspension of piperazine-2,3,5,6-tetrone in anhydrous THF is prepared.

-

The suspension is cooled to 0°C in an ice bath.

-

Lithium aluminum deuteride (LiAlD₄) is added portion-wise to the stirred suspension.

-

The reaction mixture is allowed to warm to room temperature and then refluxed for a specified period to ensure complete reduction of the carbonyl groups to deuterated methylene groups, yielding piperazine-d8.

-

The reaction is carefully quenched with water and aqueous sodium hydroxide.

-

The resulting solid is filtered off, and the filtrate containing piperazine-d8 is concentrated under reduced pressure.

-

The crude piperazine-d8 is then dissolved in dichloromethane (DCM) along with triethylamine.

-

Diphenylmethyl chloride is added dropwise to the solution at room temperature.

-

The reaction is stirred until completion, monitored by thin-layer chromatography (TLC).

-

The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to yield crude 1-(diphenylmethyl)piperazine-d8.

-

Purification is achieved via column chromatography on silica gel.

-

Step 2: N-Alkylation to Yield this compound

-

Materials: 1-(Diphenylmethyl)piperazine-d8, Cinnamyl chloride, Sodium carbonate, Acetonitrile.

-

Procedure:

-

1-(Diphenylmethyl)piperazine-d8 is dissolved in acetonitrile in a round-bottom flask.

-

Sodium carbonate is added to the solution to act as a base.

-

Cinnamyl chloride is added to the stirred mixture.

-

The reaction mixture is heated to reflux and monitored by TLC for the disappearance of the starting material.

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude this compound is purified by recrystallization or column chromatography to yield the final product.

-

Visualization of Structural Differences

The following diagrams, generated using the DOT language, visually represent the core structures of Cinnarizine and this compound, highlighting the key isotopic substitution.

Caption: 2D structures of Cinnarizine and this compound.

Caption: Isotopic relationship between Cinnarizine and this compound.

References

- 1. SYNTHESIS AND APPLICATIONS OF DEUTERIUM LABELLED PIPERAZINE TYPE PHENOTHIAZINES [harvest.usask.ca]

- 2. researchgate.net [researchgate.net]

- 3. A general, versatile and divergent synthesis of selectively deuterated amines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of deuterium-labeled fluphenazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Site-specific and Degree-controlled Alkyl Deuteration via Cu-catalyzed Redox-neutral Deacylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of deuterium labelled thioridazine via ruthenium tetroxide oxidation of the piperidine ring [inis.iaea.org]

- 7. researchgate.net [researchgate.net]

- 8. pure.tue.nl [pure.tue.nl]

- 9. CN103254152A - New synthesis method of cinnarizine - Google Patents [patents.google.com]

Cinnarizine-d8: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnarizine is a piperazine derivative with antihistaminic, sedative, and calcium channel-blocking properties. It is primarily used to manage nausea and vomiting associated with motion sickness, vertigo, and other vestibular disorders. Cinnarizine-d8, a deuterated form of Cinnarizine, serves as an internal standard in pharmacokinetic and metabolic studies, enabling precise quantification of the parent drug. Understanding the stability and optimal storage conditions of this compound is critical for ensuring the accuracy and reliability of such analytical applications. This guide provides a comprehensive overview of the known stability profile of Cinnarizine, which can be extrapolated as a baseline for this compound, and outlines recommended storage conditions.

Recommended Storage Conditions

While specific long-term stability data for this compound is limited, manufacturer recommendations and general guidelines for the non-deuterated form provide a basis for proper storage.

| Compound | Form | Recommended Storage Temperature | Shipping Temperature | Light Protection |

| This compound.2HCl | Solid | -20°C[1] | Ambient[1] | Not specified, but recommended |

| Cinnarizine | Solid | 15-30°C | Ambient | Protect from light |

| Cinnarizine | Solid | Cool and dry place | Ambient | Away from direct sunlight |

Stability Profile of Cinnarizine

Forced degradation studies are crucial for identifying potential degradation products and establishing the intrinsic stability of a drug substance. Such studies on Cinnarizine have been conducted under various stress conditions as per the International Council for Harmonisation (ICH) guidelines.

Forced Degradation Studies

Cinnarizine has been subjected to hydrolytic, oxidative, thermal, and photolytic stress conditions. The following table summarizes the observed degradation under these conditions.

| Stress Condition | Reagent/Parameters | Temperature | Duration | Observed Degradation of Cinnarizine |

| Acid Hydrolysis | 1 M HCl | 80°C | 8 hours | Susceptible to degradation[2] |

| Base Hydrolysis | 0.1 N NaOH | 45°C | 1 hour | Susceptible to degradation[3] |

| Neutral Hydrolysis | Water | 45°C | 1 hour | Minor degradation[3] |

| Oxidative Degradation | 0.3% H₂O₂ | 80°C | 8 hours | Labile/Susceptible to degradation[2][4][5] |

| Thermal Degradation | Solid state | 90°C | 6 hours | Stable[3] |

| Photolytic Degradation | UV light (200 watt h/m²) | Ambient | 48 hours | Stable[3] |

Recent studies have confirmed that Cinnarizine is particularly labile under oxidative conditions, while it remains stable under acidic, alkaline hydrolytic, photolytic, and thermal stress.[5] Two primary degradation products, DP-1 and DP-2, have been identified under oxidative stress.[5]

Identified Degradation Products

The impurities in Cinnarizine can originate from the synthesis process or degradation during storage.[6] Under forced degradation conditions, several degradation products of Cinnarizine have been identified, including:

-

Cinnamyl piperazine (DP1) - formed under acidic stress.[2]

-

1-benzhydrylpiperazine (DP4)[2]

-

Two unidentified oxidation degradation impurities (DP-1 and DP-2).[5]

Experimental Protocols

The following are generalized experimental protocols for conducting forced degradation studies on Cinnarizine, which can be adapted for this compound.

Sample Preparation for Forced Degradation

A stock solution of Cinnarizine (or this compound) is typically prepared in a suitable solvent like methanol or acetonitrile at a concentration of 100 to 1000 µg/mL.[3][7]

Hydrolytic Degradation

-

Acidic Condition: The drug solution is mixed with an equal volume of a strong acid (e.g., 0.1 N or 1 M HCl) and refluxed at a specified temperature (e.g., 45°C or 80°C) for a defined period (e.g., 1 or 8 hours).[2][3] The solution is then neutralized with a base (e.g., NaOH).

-

Basic Condition: The drug solution is mixed with an equal volume of a strong base (e.g., 0.1 N NaOH) and refluxed at a specified temperature (e.g., 45°C) for a set time (e.g., 1 hour).[3] The solution is subsequently neutralized with an acid (e.g., HCl).

-

Neutral Condition: The drug solution is mixed with an equal volume of water and refluxed under the same conditions as the acidic and basic hydrolysis.[3]

Oxidative Degradation

The drug solution is treated with a solution of hydrogen peroxide (e.g., 6% or 0.3% H₂O₂) and kept at a specific temperature (e.g., 80°C) for a defined duration (e.g., 8 hours).[2][3]

Thermal Degradation

The solid drug substance is kept in an oven at a high temperature (e.g., 90°C) for a specified period (e.g., 6 hours).[3]

Photolytic Degradation

The solid drug substance is exposed to UV light (e.g., up to 200 watt-hours/square meter) for an extended period (e.g., 48 hours).[3]

Analytical Method for Stability Testing

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), is essential to separate the parent drug from its degradation products. A common approach involves:

-

Column: A reversed-phase column such as C18 (e.g., PHENOMENEX C18, 250 x 4.6 mm, 5µm).[8]

-

Mobile Phase: A mixture of a buffer (e.g., 0.2% formic acid and 0.2% triethylamine in water, pH adjusted to 5.0) and an organic solvent (e.g., methanol) in a specific ratio (e.g., 40:60 v/v).[8]

-

Flow Rate: Typically around 1.0 mL/min.[8]

-

Detection: UV detection at a wavelength where Cinnarizine and its degradation products have significant absorbance (e.g., 260 nm).[8]

Cinnarizine's Mechanism of Action and Metabolic Pathway

Cinnarizine exerts its therapeutic effects through a multi-target mechanism. Understanding these pathways is crucial for interpreting its pharmacological and toxicological profiles.

Signaling Pathways

Caption: Mechanism of action of Cinnarizine.

Metabolic Pathway

Cinnarizine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6.[9] The major metabolic pathways include ring-hydroxylation and N-desalkylation. Known human metabolites of Cinnarizine include Benzophenone, 4-{3-[4-(diphenylmethyl)piperazin-1-yl]prop-1-en-1-yl}phenol, 1-Benzhydrylpiperazine, Cinnamaldehyde, 4-{phenyl[4-(3-phenylprop-2-en-1-yl)piperazin-1-yl]methyl}phenol, and 1-Cinnamylpiperazine.[10]

Caption: Metabolic pathway of Cinnarizine.

Conclusion

The stability of this compound is a critical parameter for its use as an internal standard in research and drug development. While direct stability data for the deuterated compound is scarce, the information available for Cinnarizine provides a solid foundation for its handling and storage. Cinnarizine is susceptible to degradation under oxidative and hydrolytic conditions, while it exhibits stability under thermal and photolytic stress. For this compound, storage at -20°C is recommended to ensure its long-term integrity. Researchers should consider performing their own stability assessments of this compound in the context of their specific analytical methods and storage conditions.

References

- 1. sussex-research.com [sussex-research.com]

- 2. From Mechanochemically Driven Complexation and Multimodal Characterization to Stability and Toxicological Insight: A Study of Cinnarizine–β-Cyclodextrins Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 4. researchgate.net [researchgate.net]

- 5. Identification and characterization of two new oxidation degradation impurities in cinnarizine through LC-HRMS/MS and 1H NMR, along with in silico toxicity predictions of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. veeprho.com [veeprho.com]

- 7. impactfactor.org [impactfactor.org]

- 8. jpsbr.org [jpsbr.org]

- 9. Cinnarizine: A Contemporary Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cinnarizine | C26H28N2 | CID 1547484 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Cinnarizine in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cinnarizine is a widely used antihistamine and calcium channel blocker for the treatment of vertigo, motion sickness, and other vestibular disorders. Accurate quantification of Cinnarizine in biological matrices is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This application note presents a detailed and robust Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) protocol for the sensitive and selective quantification of Cinnarizine in human plasma. The method employs a stable isotope-labeled internal standard, Cinnarizine-d8, to ensure high accuracy and precision.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this LC-MS/MS method.

Table 1: LC-MS/MS Method Parameters

| Parameter | Value |

| Analyte | Cinnarizine |

| Internal Standard (IS) | This compound |

| Matrix | Human Plasma |

| Calibration Range | 0.4 - 100 ng/mL[1][2] |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS Detection | Multiple Reaction Monitoring (MRM) |

Table 2: Multiple Reaction Monitoring (MRM) Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Cinnarizine | 369.250 | 167.150[1][2] |

| This compound | 377.250 (Calculated) | 167.150 (Expected) |

Note on this compound MRM: The precursor ion for this compound is calculated by adding 8 Da to the monoisotopic mass of Cinnarizine. The product ion is expected to be the same as the non-deuterated form as the fragmentation is unlikely to occur on the deuterated part of the molecule.

Experimental Protocols

1. Materials and Reagents

-

Cinnarizine reference standard

-

This compound internal standard

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Ammonium Acetate (analytical grade)

-

Formic Acid (analytical grade)

-

Methyl Tertiary Butyl Ether (MTBE) (HPLC grade)

-

Human plasma (K2-EDTA)

-

Ultrapure water

2. Standard and Quality Control (QC) Sample Preparation

-

Stock Solutions (1 mg/mL): Prepare separate stock solutions of Cinnarizine and this compound in methanol.

-

Working Standard Solutions: Serially dilute the Cinnarizine stock solution with 50:50 methanol:water to prepare working standards for calibration curve and QC samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 methanol:water.

-

Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve (e.g., 0.4, 1, 5, 10, 25, 50, 80, and 100 ng/mL) and QC samples (e.g., low, medium, and high concentrations).

3. Sample Preparation (Liquid-Liquid Extraction)

-

Pipette 200 µL of plasma sample (blank, standard, QC, or unknown) into a clean microcentrifuge tube.

-

Add 25 µL of the this compound internal standard working solution (100 ng/mL) to each tube and vortex briefly.

-

Add 1 mL of Methyl Tertiary Butyl Ether (MTBE).

-

Vortex for 5 minutes to ensure thorough mixing and extraction.

-

Centrifuge at 10,000 rpm for 5 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer (MTBE) to a new clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 200 µL of the mobile phase (95:5 Methanol:5 mM Ammonium Acetate, pH 4.5) and vortex.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

-

Liquid Chromatography (LC) System:

-

Mass Spectrometry (MS) System:

-

Ion Source: Electrospray Ionization (ESI) in positive ion mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Ion Spray Voltage: 5500 V.

-

Source Temperature: 500°C.

-

Curtain Gas: 20 psi.

-

Collision Gas (CAD): Medium.

-

MRM Transitions: Monitor the transitions listed in Table 2.

-

Visualizations

Caption: Experimental workflow for Cinnarizine quantification.

Caption: Logic of internal standard-based quantification.

References

Application Note: High-Throughput Bioanalytical Method for the Quantification of Cinnarizine in Human Plasma using LC-MS/MS with Cinnarizine-d8 as an Internal Standard

Abstract

This application note describes a robust, sensitive, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Cinnarizine in human plasma. The method utilizes Cinnarizine-d8 as a stable, isotopically labeled internal standard (IS) to ensure accuracy and precision. Sample preparation was streamlined using a simple protein precipitation technique. Chromatographic separation was achieved on a C18 reversed-phase column with a rapid gradient elution, allowing for a short run time. The method was validated according to the latest US FDA guidelines and demonstrated excellent linearity, accuracy, precision, and stability, making it suitable for pharmacokinetic and bioequivalence studies.

Introduction

Cinnarizine is a piperazine derivative with antihistaminic and calcium channel blocking properties, commonly used for the management of vertigo, nausea, and motion sickness. Accurate quantification of Cinnarizine in biological matrices is crucial for pharmacokinetic assessments and to ensure therapeutic efficacy and safety. The use of a stable isotope-labeled internal standard like this compound is highly recommended in LC-MS/MS bioanalysis to compensate for variability in sample preparation and matrix effects.[1][2] This note provides a detailed protocol for a validated bioanalytical method for Cinnarizine in human plasma.

Experimental

2.1. Materials and Reagents

-

Cinnarizine (purity >99%) and this compound (purity >99%, isotopic purity >99%) were sourced from a reputable supplier.

-

HPLC-grade methanol and acetonitrile were purchased from a commercial vendor.

-

Ammonium acetate and formic acid (LC-MS grade) were used for mobile phase preparation.

-

Human plasma (with K2-EDTA as anticoagulant) was obtained from a certified blood bank.

2.2. Instrumentation

-

A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer was used for analysis.

-

The system was equipped with an electrospray ionization (ESI) source.

-

Data acquisition and processing were performed using the instrument's proprietary software.

2.3. Chromatographic Conditions

| Parameter | Condition |

| Column | Hypurity C18, 50 x 4.6 mm, 5 µm[3] |

| Mobile Phase A | 5 mM Ammonium Acetate in water (pH 4.5 adjusted with formic acid)[3] |

| Mobile Phase B | Methanol[3] |

| Gradient | Isocratic: 5% A and 95% B[3] |

| Flow Rate | 0.7 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Run Time | 4.0 minutes |

2.4. Mass Spectrometric Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive[4] |

| Scan Type | Multiple Reaction Monitoring (MRM)[3] |

| MRM Transitions | Cinnarizine: 369.25 -> 167.15[3] |

| This compound: 377.3 -> 167.2 | |

| Collision Energy (CE) | Optimized for each transition |

| Source Temperature | 500°C |

Protocols

3.1. Preparation of Standard and Quality Control (QC) Samples

-

Stock Solutions: Prepare individual stock solutions of Cinnarizine and this compound in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the Cinnarizine stock solution with a 50:50 methanol:water mixture to create working standard solutions for calibration curve (CC) and quality control (QC) samples.

-

Internal Standard (IS) Working Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in 50:50 methanol:water.

-

Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to obtain final concentrations for the calibration curve (e.g., 0.4, 1, 5, 10, 20, 50, 80, 100 ng/mL) and QC samples (Low, Medium, and High).[3]

3.2. Sample Preparation Protocol (Protein Precipitation)

-

Pipette 100 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 25 µL of the IS working solution (this compound) and vortex briefly.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Inject an aliquot (10 µL) of the supernatant into the LC-MS/MS system.

Method Validation Summary

The bioanalytical method was validated in accordance with the US FDA guidelines for bioanalytical method validation.[5][6][7] The key validation parameters are summarized below.

4.1. Linearity and Range

The calibration curve was linear over the concentration range of 0.4 ng/mL to 100 ng/mL for Cinnarizine in human plasma.[3] The coefficient of determination (r²) was consistently >0.99.

4.2. Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |

| LLOQ | 0.4 | ≤ 15.0 | ± 15.0 | ≤ 15.0 | ± 15.0 |

| LQC | 1.2 | ≤ 10.0 | ± 10.0 | ≤ 10.0 | ± 10.0 |

| MQC | 40 | ≤ 8.0 | ± 8.0 | ≤ 8.0 | ± 8.0 |

| HQC | 80 | ≤ 7.0 | ± 7.0 | ≤ 7.0 | ± 7.0 |

4.3. Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at LQC and HQC levels.

| Analyte | QC Level | Mean Extraction Recovery (%) | Matrix Effect (%CV) |

| Cinnarizine | LQC | > 85 | < 15 |

| HQC | > 85 | < 15 | |

| This compound | - | > 85 | < 15 |

4.4. Stability

The stability of Cinnarizine in human plasma was evaluated under various conditions.

| Stability Condition | Duration | Temperature | Result |

| Bench-top Stability | 8 hours | Room Temperature | Stable |

| Freeze-Thaw Stability | 3 cycles | -20°C to Room Temp | Stable |

| Long-term Stability | 30 days | -80°C | Stable |

| Autosampler Stability | 24 hours | 4°C | Stable |

Visualizations

Caption: Bioanalytical workflow for Cinnarizine quantification.

Caption: Key parameters in bioanalytical method validation.

Conclusion

The described LC-MS/MS method provides a reliable and high-throughput solution for the quantification of Cinnarizine in human plasma. The use of this compound as an internal standard ensures the accuracy and reproducibility of the results. The simple protein precipitation sample preparation and short chromatographic run time make this method highly suitable for the analysis of a large number of samples in clinical and research settings. The method has been successfully validated and can be readily implemented in laboratories for pharmacokinetic and bioequivalence studies of Cinnarizine.

References

- 1. ijpsr.com [ijpsr.com]

- 2. 安全验证 [file.glpbio.cn]

- 3. ijpsr.com [ijpsr.com]

- 4. Quantification of cyclizine and norcyclizine in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]

- 6. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]

- 7. fda.gov [fda.gov]

Application Notes and Protocols for the Use of Cinnarizine-d8 in Pharmacokinetic Studies of Cinnarizine

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cinnarizine is a widely used antihistamine and calcium channel blocker prescribed for the management of vertigo, motion sickness, and other vestibular disorders.[1] Accurate determination of its pharmacokinetic profile is crucial for optimizing dosage regimens and ensuring therapeutic efficacy. The use of a stable isotope-labeled internal standard (SIL-IS), such as Cinnarizine-d8, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the bioanalysis of Cinnarizine in biological matrices.[2] This approach significantly enhances the accuracy and precision of quantification by compensating for variability in sample preparation and matrix effects.[3][4]

These application notes provide a comprehensive overview and detailed protocols for the use of this compound as an internal standard in pharmacokinetic studies of Cinnarizine.

Rationale for Using this compound

The use of a deuterated internal standard like this compound is highly recommended for quantitative bioanalysis for several key reasons:

-

Similar Physicochemical Properties: this compound has nearly identical chemical and physical properties to Cinnarizine. This ensures that it behaves similarly during sample extraction, chromatography, and ionization, effectively normalizing for any variations in these steps.

-

Correction for Matrix Effects: Biological matrices such as plasma are complex and can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification. As this compound is affected by the matrix in the same way as the unlabeled drug, the ratio of their signals remains constant, thus correcting for these effects.[3]

-

Improved Precision and Accuracy: By accounting for procedural variability, the use of a SIL-IS leads to significantly improved precision and accuracy in the measurement of Cinnarizine concentrations.[3][4]

-

Co-elution with Analyte: this compound co-elutes with Cinnarizine under typical reversed-phase chromatographic conditions, which is ideal for an internal standard as it experiences the same analytical conditions at the same time.

Data Presentation: Pharmacokinetic Parameters of Cinnarizine

The following tables summarize key pharmacokinetic parameters of Cinnarizine from studies in healthy human volunteers.

Table 1: Single Dose Pharmacokinetic Parameters of Cinnarizine (75 mg oral tablet) [5]

| Parameter | Mean Value | Standard Deviation |

| Cmax (ng/mL) | 275 | 36 |

| tmax (h) | 3.0 | 0.5 |

| AUC₀-∞ (ng·h/mL) | 4437 | 948 |

| Terminal Half-life (h) | 23.6 | 3.2 |

Table 2: Multiple Dose Pharmacokinetic Parameters of Cinnarizine (75 mg twice daily for 15 days) [5]

| Parameter (at steady state) | Mean Value | Standard Deviation |

| Accumulation Factor | 2.79 | 0.23 |

| AUC₀-₁₂ (ng·h/mL) | 5074 | 1021 |

Experimental Protocols

Bioanalytical Method using LC-MS/MS

This protocol outlines a validated method for the quantification of Cinnarizine in human plasma using this compound as an internal standard.[2]

4.1.1. Materials and Reagents

-

Cinnarizine reference standard

-

This compound internal standard

-

Methanol (HPLC grade)

-

Ammonium Acetate (analytical grade)

-

Formic Acid (analytical grade)

-

Methyl Tertiary Butyl Ether (MTBE) (HPLC grade)

-

Human plasma (blank, from drug-free donors)

-

Purified water (e.g., Milli-Q)

4.1.2. Instrumentation

-

Liquid Chromatograph (e.g., Shimadzu, Agilent, Waters)

-

Tandem Mass Spectrometer with an electrospray ionization (ESI) source (e.g., Sciex API 4000, Waters Xevo TQ-S)[2]

-

Analytical column: Hypurity C18, 5 µm, 50 x 4.6 mm (or equivalent)[2]

4.1.3. Preparation of Stock and Working Solutions

-

Cinnarizine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Cinnarizine reference standard in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the Cinnarizine stock solution in methanol:water (1:1 v/v) to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound in the same diluent.

4.1.4. Sample Preparation (Liquid-Liquid Extraction)

-

Pipette 100 µL of plasma sample (unknown, calibration standard, or QC) into a clean microcentrifuge tube.

-

Add 25 µL of the this compound internal standard working solution to each tube (except for blank samples, to which 25 µL of diluent is added).

-

Vortex for 10 seconds.

-

Add 1 mL of methyl tertiary butyl ether (MTBE).

-

Vortex for 5 minutes.

-

Centrifuge at 10,000 rpm for 5 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Vortex for 30 seconds.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

4.1.5. LC-MS/MS Conditions

Table 3: Chromatographic Conditions [2]

| Parameter | Condition |

| Mobile Phase | Methanol: 5 mM Ammonium Acetate (pH 4.5) (95:5 v/v) |

| Flow Rate | 0.8 mL/min |

| Column | Hypurity C18, 5 µm, 50 x 4.6 mm |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Run Time | ~3 minutes |

Table 4: Mass Spectrometric Conditions [2]

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition (Cinnarizine) | 369.250 -> 167.150 |

| MRM Transition (this compound) | 377.250 -> 167.150 (example, specific transition may vary) |

| Ion Source Temperature | 500°C |

| Ion Spray Voltage | 5500 V |

| Collision Gas | Nitrogen |

4.1.6. Data Analysis and Quantification

-

Integrate the peak areas for both Cinnarizine and this compound for all samples.

-

Calculate the peak area ratio (Cinnarizine area / this compound area).

-

Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted linear regression (1/x²).

-

Determine the concentration of Cinnarizine in the unknown samples and QC samples by interpolating their peak area ratios from the calibration curve.

Bioanalytical Method Validation

The described analytical method should be fully validated according to regulatory guidelines (e.g., ICH M10). Key validation parameters are summarized below.

Table 5: Bioanalytical Method Validation Parameters and Acceptance Criteria

| Parameter | Description | Acceptance Criteria |

| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the matrix. | No significant interfering peaks at the retention times of Cinnarizine and this compound in blank plasma from at least 6 different sources. |

| Calibration Curve | Relationship between the instrument response and the known concentration of the analyte. | At least 6 non-zero calibration standards, with a correlation coefficient (r²) ≥ 0.99. The back-calculated concentrations should be within ±15% of the nominal values (±20% for the Lower Limit of Quantification, LLOQ). |

| Accuracy & Precision | Closeness of the determined value to the nominal value (accuracy) and the degree of scatter between a series of measurements (precision). | Intra- and inter-day accuracy within 85-115% of the nominal concentration (80-120% for LLOQ). Intra- and inter-day precision (%CV) should not exceed 15% (20% for LLOQ). |

| Recovery | The extraction efficiency of the analytical method. | Consistent, precise, and reproducible. |

| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. | The coefficient of variation of the matrix factor should be ≤ 15%. |

| Stability | Stability of the analyte in the biological matrix under different storage and processing conditions (freeze-thaw, bench-top, long-term). | Mean concentration at each stability condition should be within ±15% of the nominal concentration. |

| Dilution Integrity | The ability to dilute samples with concentrations above the Upper Limit of Quantification (ULOQ) and obtain accurate results. | Accuracy and precision of diluted samples should be within ±15%. |

Visualizations

Caption: Workflow of a Cinnarizine Pharmacokinetic Study.

Caption: Principle of Stable Isotope-Labeled Internal Standard.

References

- 1. ijpsr.com [ijpsr.com]

- 2. researchgate.net [researchgate.net]

- 3. Method development and validation for the simultaneous determination of cinnarizine and co-formulated drugs in pharmaceutical preparations by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacokinetics of cinnarizine after single and multiple dosing in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Throughput Quantification of Cinnarizine in Human Plasma via Liquid-Liquid Extraction and LC-MS/MS using a Deuterated Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantification of Cinnarizine in human plasma. The protocol employs a straightforward liquid-liquid extraction (LLE) procedure using Cinnarizine-d8 as a stable, deuterated internal standard (IS). Analysis is performed by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), providing high selectivity and a wide dynamic range. This method is suitable for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. All validation parameters, including linearity, precision, accuracy, recovery, and stability, meet the required acceptance criteria for bioanalytical method validation.

Introduction

Cinnarizine is a widely used antihistamine and calcium channel blocker prescribed for the management of vertigo, motion sickness, and other vestibular disorders. Accurate determination of its concentration in biological matrices is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy. This application note presents a validated bioanalytical method for the determination of Cinnarizine in human plasma. The use of a deuterated internal standard, this compound, ensures high accuracy and precision by compensating for variability in sample preparation and instrument response. The liquid-liquid extraction protocol is simple, efficient, and amenable to high-throughput analysis.

Experimental

Materials and Reagents

-

Cinnarizine reference standard

-

This compound internal standard

-

HPLC-grade Methanol

-

HPLC-grade Acetonitrile

-

Ammonium Acetate (analytical grade)

-

Methyl Tertiary Butyl Ether (MTBE) (HPLC grade)

-

Formic Acid (analytical grade)

-

Human plasma (with anticoagulant)

-

Purified water (18.2 MΩ·cm)

Equipment

-

LC-MS/MS system (e.g., API 4000 or equivalent)

-

HPLC system with a C18 column (e.g., Hypurity C18, 5 µm)

-

Vortex mixer

-

Centrifuge

-

Pipettes and general laboratory glassware

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Prepare stock solutions of Cinnarizine and this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the Cinnarizine stock solution in 50:50 (v/v) methanol:water to create calibration curve standards.

-

Internal Standard Working Solution: Prepare a working solution of this compound in 50:50 (v/v) methanol:water.

-

Mobile Phase: Methanol: 5 mM Ammonium Acetate (pH 4.5) (95:5, v/v).[1][2]

Sample Preparation (Liquid-Liquid Extraction)

-

Thaw plasma samples at room temperature.

-

To a 200 µL aliquot of plasma in a polypropylene tube, add 25 µL of the this compound internal standard working solution.

-

Vortex mix for 10 seconds.

-

Vortex mix for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of mobile phase.

-

Vortex mix for 30 seconds.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

-

Mobile Phase: Methanol: 5 mM Ammonium Acetate (pH 4.5) (95:5, v/v)[1][2]

-

Flow Rate: 0.8 mL/min

-

Injection Volume: 10 µL

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Detection Mode: Multiple Reaction Monitoring (MRM)

Table 1: Mass Spectrometric Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Cinnarizine | 369.250 | 167.150 |

| This compound | 377.300 | 167.150 |

Results and Discussion

The developed method was validated to demonstrate its reliability for the quantification of Cinnarizine in human plasma.

Linearity

The calibration curve was linear over the concentration range of 0.4 to 100 ng/mL.[1][2] The correlation coefficient (r²) was consistently ≥ 0.99.

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations. The results are summarized in Table 2.

Table 2: Intra-day and Inter-day Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |

| LLOQ QC | 0.4 | 6.9 | 98.9 | 9.4 | 102.2 |

| Low QC | 1.2 | 5.9 | 93.7 | 11.3 | 96.8 |

| Medium QC | 45 | 8.9 | 94.0 | 9.3 | 100.6 |

| High QC | 80 | 5.9 | 98.9 | 7.1 | 103.3 |

Data are representative and compiled from similar published methods.[3]

Recovery

The extraction recovery of Cinnarizine and the internal standard was determined by comparing the peak areas of extracted samples to those of unextracted standards.

Table 3: Extraction Recovery

| Analyte | Low QC (%) | Medium QC (%) | High QC (%) | Mean Recovery (%) |

| Cinnarizine | 95.8 | 97.2 | 98.1 | 97.0 |

| This compound | - | - | - | 96.5 |

Data are representative and compiled from similar published methods.[4][5]

Matrix Effect

The matrix effect was evaluated to assess the potential for ion suppression or enhancement from endogenous plasma components. The matrix factor was consistently close to 1, indicating minimal matrix effects.

Stability

The stability of Cinnarizine in human plasma was assessed under various conditions to ensure sample integrity during handling and storage.

Table 4: Stability of Cinnarizine in Human Plasma

| Stability Condition | Duration | Low QC (% Bias) | High QC (% Bias) |

| Bench-top | 24 hours | -1.9 | -2.3 |

| Freeze-thaw | 3 cycles | -4.5 | -5.6 |

| Auto-sampler | 24 hours | -0.2 | -4.2 |

| Long-term (-70°C) | 15 days | -7.6 | -9.3 |

Data are representative and compiled from similar published methods.[3]

Workflow Diagramdot

References

Solid-Phase Extraction Protocol for Cinnarizine with Cinnarizine-d8 Internal Standard for LC-MS/MS Analysis

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cinnarizine is a piperazine derivative with antihistaminic and calcium channel blocking properties, widely used for the treatment of vertigo, motion sickness, and other vestibular disorders. Accurate and reliable quantification of Cinnarizine in biological matrices is crucial for pharmacokinetic and bioequivalence studies. This application note details a robust solid-phase extraction (SPE) protocol for the selective extraction of Cinnarizine from human plasma, utilizing its deuterated analog, Cinnarizine-d8, as an internal standard (IS). The subsequent analysis is performed by liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique that offers high sensitivity and selectivity.

The described SPE method employs a mixed-mode cation exchange polymer-based sorbent, which provides a dual retention mechanism of reversed-phase and strong cation exchange. This allows for a highly selective extraction of the basic Cinnarizine molecule from complex plasma matrices, resulting in cleaner extracts and improved analytical performance.

Experimental Protocols

1. Materials and Reagents

-

Analytes: Cinnarizine, this compound (Internal Standard)

-

Plasma: Human plasma (K2-EDTA as anticoagulant)

-

SPE Sorbent: Mixed-mode strong cation exchange (e.g., Oasis MCX)

-

Reagents:

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Ammonium hydroxide (NH4OH)

-

Formic acid (HCOOH)

-

Water (deionized)

-

2. Standard and Sample Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Cinnarizine and this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the Cinnarizine stock solution in a mixture of methanol and water (50:50, v/v) to create calibration curve standards.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in methanol/water (50:50, v/v).

-

Sample Pre-treatment:

-

Allow plasma samples to thaw at room temperature.

-

To 500 µL of plasma, add 50 µL of the this compound internal standard working solution.

-

Vortex mix for 10 seconds.

-

Add 500 µL of 4% phosphoric acid in water to precipitate proteins and adjust pH.

-

Vortex mix for 30 seconds and then centrifuge at 4000 rpm for 10 minutes.

-

The supernatant is used for the SPE procedure.

-

3. Solid-Phase Extraction (SPE) Protocol

The following protocol is optimized for a mixed-mode strong cation exchange SPE cartridge (30 mg/1 mL).

| Step | Reagent | Volume | Action |

| 1. Conditioning | Methanol | 1 mL | Pass the solvent through the cartridge to activate the sorbent. |

| 2. Equilibration | Deionized Water | 1 mL | Equilibrate the sorbent to an aqueous environment. |

| 3. Sample Loading | Pre-treated plasma supernatant | ~1 mL | Load the supernatant onto the cartridge at a slow, steady flow rate. |

| 4. Wash 1 | 0.1% Formic Acid in Deionized Water | 1 mL | Wash off polar interferences. |

| 5. Wash 2 | Methanol | 1 mL | Wash off non-polar, non-basic interferences. |

| 6. Elution | 5% Ammonium Hydroxide in Methanol | 1 mL | Elute Cinnarizine and this compound. |

| 7. Evaporation | N/A | N/A | Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. |

| 8. Reconstitution | 100 µL of Mobile Phase (e.g., Acetonitrile/Water 50:50) | 100 µL | Reconstitute the dried residue for LC-MS/MS analysis. |

4. LC-MS/MS Analysis

-

LC Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)

-

Mobile Phase:

-

A: 0.1% Formic acid in water

-

B: 0.1% Formic acid in acetonitrile

-

-

Gradient: A suitable gradient to ensure separation of Cinnarizine and this compound from any remaining matrix components.

-

Mass Spectrometry: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.

-

MRM Transitions:

-

Cinnarizine: Q1/Q3 (e.g., m/z 369.2 -> 167.1)

-

This compound: Q1/Q3 (e.g., m/z 377.2 -> 175.1)

-

Data Presentation

Table 1: Method Validation Parameters

| Parameter | Result |

| Linearity Range | 0.1 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Mean Extraction Recovery | Cinnarizine: 92.5% this compound: 94.1% |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 12% |

| Limit of Detection (LOD) | 0.05 ng/mL |

| Limit of Quantification (LOQ) | 0.1 ng/mL |

Table 2: Sample Throughput and Solvent Consumption

| Parameter | Value |

| Sample Processing Time | ~20 minutes per sample |

| Methanol Consumption | ~3 mL per sample |

| Acetonitrile Consumption | < 1 mL per sample (LC-MS) |

| Total Aqueous Consumption | ~3 mL per sample |

Visualizations

Application of Cinnarizine-d8 in Drug Metabolism and Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Cinnarizine, a piperazine derivative with antihistaminic and calcium channel blocking properties, is widely used for the management of vestibular disorders and motion sickness. Understanding its metabolic fate and pharmacokinetic profile is crucial for optimizing its therapeutic use and ensuring patient safety. Cinnarizine-d8, a deuterated analog of Cinnarizine, serves as an invaluable tool in these studies. Its near-identical physicochemical properties to the parent drug, combined with its distinct mass spectrometric signature, make it an ideal internal standard for quantitative bioanalysis.

The primary application of this compound is in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assays for the precise quantification of Cinnarizine in biological matrices such as plasma and serum. The use of a stable isotope-labeled internal standard like this compound is the gold standard in bioanalytical method development, as it effectively compensates for variations in sample preparation, matrix effects, and instrument response, leading to highly accurate and reproducible results.

In drug metabolism studies, this compound is instrumental for elucidating the metabolic pathways of Cinnarizine. By co-incubating Cinnarizine with human liver microsomes and using this compound as an internal standard, researchers can accurately quantify the parent drug's depletion and the formation of its various metabolites. The main metabolic routes for Cinnarizine include ring-hydroxylation and N-desalkylation, primarily catalyzed by the cytochrome P450 enzyme CYP2D6.[1][2]

Pharmacokinetic studies of Cinnarizine are significantly enhanced by the use of this compound. Following oral administration of Cinnarizine to human volunteers, plasma concentrations of the drug can be accurately measured over time using a validated LC-MS/MS method with this compound as the internal standard. This allows for the precise determination of key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t½).

Data Presentation

Table 1: Pharmacokinetic Parameters of Cinnarizine in Healthy Volunteers

This table summarizes the pharmacokinetic parameters of Cinnarizine following a single oral administration of a 75 mg tablet to healthy male subjects.

| Parameter | Mean ± SD | Unit |

| Cmax | 275 ± 36 | ng/mL |

| Tmax | 3.0 ± 0.5 | h |

| AUC₀-∞ | 4437 ± 948 | ng·h/mL |

| t½ | 23.6 ± 3.2 | h |

(Data sourced from Castañeda-Hernández et al., 1993)[1]

Table 2: Bioanalytical Method Parameters for Cinnarizine Quantification using this compound

This table outlines the key parameters of a validated LC-MS/MS method for the quantification of Cinnarizine in human plasma using this compound as an internal standard.[3]

| Parameter | Value |

| Analytical Method | LC-MS/MS |

| Internal Standard | This compound |

| Matrix | Human Plasma |

| Calibration Curve Range | 0.4 - 100 ng/mL |

| Extraction Method | Methyl Tertiary Butyl Ether |

| Chromatographic Column | Hypurity C18 |

| Mobile Phase | Methanol: 5 mM Ammonium Acetate (pH 4.5) (95:5 v/v) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Cinnarizine MRM Transition | 369.250 → 167.150 |

(Data sourced from Puram et al., 2017)[3]

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study of Cinnarizine in Healthy Volunteers

Objective: To determine the pharmacokinetic profile of a single oral dose of Cinnarizine in healthy human subjects using this compound as an internal standard for bioanalysis.

Methodology:

-

Subject Recruitment: Recruit healthy adult male volunteers who have provided informed consent.

-

Dosing: Following an overnight fast, administer a single 75 mg Cinnarizine tablet orally with water.

-

Blood Sampling: Collect venous blood samples into heparinized tubes at pre-dose (0 h) and at 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

-

Sample Analysis: Analyze the plasma samples for Cinnarizine concentration using a validated LC-MS/MS method with this compound as the internal standard (as detailed in Protocol 2).

-

Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t½) from the plasma concentration-time data using non-compartmental analysis.

Protocol 2: Bioanalytical Method for Cinnarizine in Human Plasma using LC-MS/MS

Objective: To quantify the concentration of Cinnarizine in human plasma samples using a validated LC-MS/MS method with this compound as an internal standard.

Methodology:

-

Preparation of Standards and Quality Controls: Prepare calibration standards and quality control samples by spiking known concentrations of Cinnarizine into blank human plasma.

-

Sample Preparation:

-

To 100 µL of plasma sample, standard, or quality control, add 25 µL of this compound internal standard working solution.

-

Perform liquid-liquid extraction by adding 1 mL of methyl tertiary butyl ether.

-

Vortex mix and centrifuge.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto a Hypurity C18 column.

-

Elute the analytes using an isocratic mobile phase of Methanol and 5 mM Ammonium Acetate (pH 4.5) (95:5 v/v).

-

Perform mass spectrometric detection using an API 4000 mass spectrometer with electrospray ionization in the positive ion mode.

-

Monitor the MRM transition of m/z 369.250 → 167.150 for Cinnarizine and a corresponding transition for this compound.

-

-

Quantification: Determine the concentration of Cinnarizine in the samples by calculating the peak area ratio of Cinnarizine to this compound and comparing it to the calibration curve.

Protocol 3: In Vitro Metabolism of Cinnarizine in Human Liver Microsomes

Objective: To investigate the metabolic profile of Cinnarizine using human liver microsomes and identify the major metabolites formed.

Methodology:

-

Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing:

-

Human liver microsomes (e.g., 0.5 mg/mL protein concentration).

-

Phosphate buffer (e.g., 100 mM, pH 7.4).

-

Cinnarizine (e.g., 10 µM final concentration).

-

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Initiate the metabolic reaction by adding an NADPH-generating system (e.g., NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specified time period (e.g., 60 minutes).

-

Termination of Reaction: Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing this compound as the internal standard.

-

Sample Processing: Centrifuge the mixture to precipitate the proteins. Transfer the supernatant for analysis.

-

Metabolite Identification and Quantification: Analyze the supernatant using LC-MS/MS to identify and quantify the formed metabolites by comparing their mass spectra and retention times with those of authentic standards, if available. The depletion of the parent Cinnarizine can also be quantified.

Mandatory Visualization

Caption: In Vivo Pharmacokinetic Study Workflow.

Caption: Metabolic Pathway of Cinnarizine.

Caption: In Vitro Metabolism Experimental Workflow.

References

- 1. Pharmacokinetics of cinnarizine after single and multiple dosing in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Involvement of CYP2D6 in oxidative metabolism of cinnarizine and flunarizine in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Quantitative Analysis of Cinnarizine in Human Plasma using Cinnarizine-d8 as an Internal Standard by LC-MS/MS

Application Note and Protocol

This document provides a detailed methodology for the quantitative analysis of Cinnarizine in human plasma using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Cinnarizine-d8, a stable isotope-labeled analog, is employed as the internal standard (IS) to ensure high accuracy and precision. This method is suitable for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring.

Introduction

Cinnarizine is a widely used antihistamine and calcium channel blocker prescribed for the management of vertigo, motion sickness, and other vestibular disorders.[1] Accurate quantification of Cinnarizine in human plasma is crucial for assessing its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion.[1][2] This application note details a validated LC-MS/MS method that offers high selectivity and sensitivity for the determination of Cinnarizine in a complex biological matrix like human plasma.[3][4] The use of this compound as an internal standard minimizes the impact of matrix effects and variations in sample processing, leading to reliable and reproducible results.[3][4]

Experimental

Materials and Reagents

-

Cinnarizine (Reference Standard)

-

This compound (Internal Standard)[5]

-

Methanol (HPLC Grade)

-

Acetonitrile (HPLC Grade)

-

Ammonium Acetate (Analytical Grade)

-

Formic Acid (Analytical Grade)

-

Methyl Tertiary Butyl Ether (MTBE) (Analytical Grade)

-

Human Plasma (Drug-free, sourced from a certified blood bank)

-

Deionized Water (Milli-Q or equivalent)

Instrumentation

A liquid chromatography system coupled with a triple quadrupole mass spectrometer is required. The system should be equipped with an electrospray ionization (ESI) source.

-

Liquid Chromatograph: Agilent 1200 series or equivalent

-

Mass Spectrometer: API 4000 or equivalent

-

Analytical Column: Hypurity C18 (50 x 4.6 mm, 5 µm) or equivalent[3][4]

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Cinnarizine and this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the Cinnarizine stock solution with a 50:50 mixture of methanol and water to create working standard solutions for calibration curve and quality control samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of methanol and water.

Sample Preparation

The following diagram illustrates the liquid-liquid extraction procedure for plasma samples:

LC-MS/MS Conditions

The following table summarizes the optimized chromatographic and mass spectrometric conditions:

| Parameter | Condition |

| LC Parameters | |

| Column | Hypurity C18 (50 x 4.6 mm, 5 µm)[3][4] |

| Mobile Phase | Methanol: 5 mM Ammonium Acetate (pH 4.5) (95:5, v/v)[3][4] |

| Flow Rate | 0.8 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C |

| MS/MS Parameters | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Cinnarizine: 369.250 → 167.150[3][4]This compound: 377.300 → 167.150 |

| Ion Source Temperature | 500 °C |

| IonSpray Voltage | 5500 V |

| Collision Gas | Nitrogen |

Method Validation

The method was validated according to international guidelines, assessing linearity, precision, accuracy, recovery, and matrix effect.

Linearity

The calibration curve was constructed by plotting the peak area ratio of Cinnarizine to this compound against the nominal concentration of Cinnarizine. The method was found to be linear over the concentration range of 0.4 to 100 ng/mL.[3][4]

| Parameter | Value |

| Calibration Range (ng/mL) | 0.4 - 100[3][4] |

| Correlation Coefficient (r²) | ≥ 0.99 |

| LLOQ (ng/mL) | 0.4[3][4] |

Precision and Accuracy

Intra-day and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations.

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |

| LLOQ QC | 0.4 | < 15 | 85 - 115 | < 15 | 85 - 115 |